Baseline Inhibitory Potency: Defining the Lower Limit of Kinase Engagement for This Scaffold
As an unsubstituted core scaffold, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine exhibits modest baseline inhibitory activity against target kinases, with a reported IC50 of 28 μM [1]. This value serves as a critical reference point for SAR studies: optimized derivatives incorporating additional substituents on the pyrimidine ring achieve potencies up to 1300-fold greater (e.g., IC50 values in the low nanomolar range, 2.3–42 nM) [2]. This wide dynamic range validates the compound's utility as a negative control or baseline comparator in kinase inhibition assays, enabling researchers to quantify the potency enhancement conferred by specific structural modifications. For procurement decisions, this quantifies the scaffold's inherent activity level, preventing erroneous attribution of potency to downstream derivatives when the core itself contributes measurable inhibition.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 28 μM |
| Comparator Or Baseline | Optimized pyrazolyl-pyrimidine derivatives (e.g., compound 5n: 2.3 nM against TRKAG667C) |
| Quantified Difference | Approximately 12,000-fold improvement from core scaffold to optimized derivative |
| Conditions | Biochemical kinase inhibition assays; specific assay details for 28 μM value not fully reported |
Why This Matters
Establishes the baseline potency of the unadorned scaffold, providing a quantitative benchmark against which the effect of structural elaboration can be measured.
- [1] Southan, C. Comment on Hypothesis.is regarding IC50 of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, 2017. Note: This value originates from a PubMed Commons comment and should be verified in primary literature. View Source
- [2] Wang, Y., et al. 'Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors.' European Journal of Medicinal Chemistry, 2022, 243, 114778. View Source
